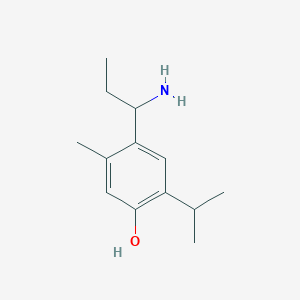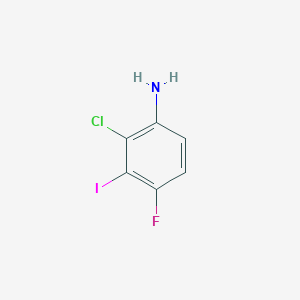![molecular formula C10H17N3 B13318510 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 4875-38-1](/img/structure/B13318510.png)
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde . Another approach includes the use of tert-butyl 2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate as an intermediate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and cyclization reactions under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydro derivatives.
Aplicaciones Científicas De Investigación
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl 2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
- 4-(4-tert-Butylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable scaffold for drug design and other applications.
Propiedades
Número CAS |
4875-38-1 |
|---|---|
Fórmula molecular |
C10H17N3 |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
4-tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)9-8-7(4-5-11-9)12-6-13-8/h6,9,11H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
KTKYCUSNPAYVFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C2=C(CCN1)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)
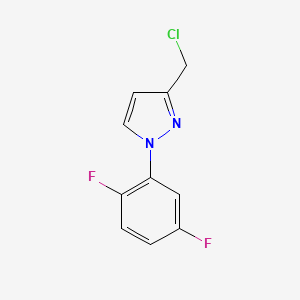

![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)
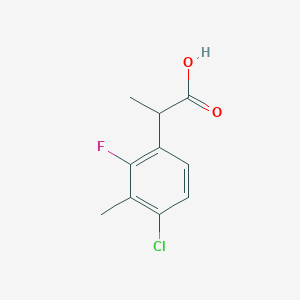
![2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B13318459.png)
![4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318467.png)
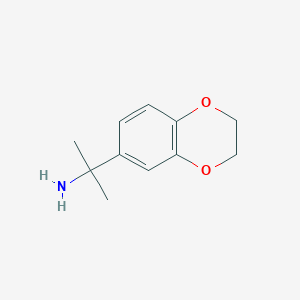

![(9S)-5,14-Dichloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13318477.png)
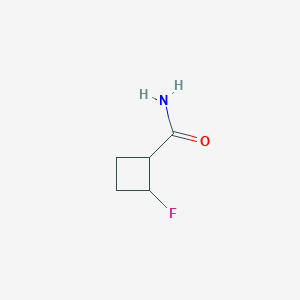
![N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13318489.png)
